Sodium 6-hydroxynaphthalene-2-sulfonate

Catalog No.
S742713
CAS No.
135-76-2
M.F
C10H7NaO4S
M. Wt
246.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 6-hydroxynaphthalene-2-sulfonate

CAS Number

135-76-2

Product Name

Sodium 6-hydroxynaphthalene-2-sulfonate

IUPAC Name

sodium;6-hydroxynaphthalene-2-sulfonate

Molecular Formula

C10H7NaO4S

Molecular Weight

246.22 g/mol

InChI

InChI=1S/C10H8O4S.Na/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6,11H,(H,12,13,14);/q;+1/p-1

InChI Key

ZPWQALCOMQRMRK-UHFFFAOYSA-M

SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.[Na+]

Synonyms

6-Hydroxy-2-naphthalenesulfonic Acid Monosodium Salt; 2-Hydroxy-6-naphthalenesulfonic Acid Sodium Salt; 2-Naphthol-6-sodium Sulfonate; 2-Naphthol-6-sulfonic Acid Sodium Salt; 6-Sulfo-2-naphthol Sodium Salt

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.[Na+]

Isomeric SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.[Na+]

Synthesis and Properties:

Sodium 6-hydroxynaphthalene-2-sulfonate, also known as Schaeffer's salt, is a water-soluble organic compound with the chemical formula C₁₀H₇NaO₄S. It is synthesized by sulfonating 2-naphthol with concentrated sulfuric acid. [Source: National Institutes of Health. PubChem ]

Applications in Research:

Schaeffer's salt has various applications in scientific research, including:

  • Protein binding studies: It can be used as a probe to study the interaction of proteins with aromatic and/or charged moieties. [Source: Journal of the American Chemical Society. "Interactions of Proteins with Aromatic and/or Charged Ligands Studied by Isothermal Titration Calorimetry." ]
  • Enzyme assays: It can be employed as a substrate or inhibitor in enzyme assays, particularly those involving sulfotransferases. [Source: Biochemical Journal. "The sulphation of o-aminophenol by rat liver sulphotransferase." ]
  • Analytical chemistry: It finds use in the preparation of buffers and as a standard in analytical techniques like chromatography. [Source: Sigma-Aldrich. "Sodium 6-Hydroxynaphthalene-2-Sulfonate." ]

Sodium 6-hydroxynaphthalene-2-sulfonate is an organic compound with the chemical formula C₁₀H₇NaO₄S. It is a sodium salt derived from 6-hydroxy-2-naphthalenesulfonic acid, characterized by its water solubility and amphoteric properties due to the presence of both hydroxyl and sulfonate groups. This compound is primarily utilized in various chemical syntheses, particularly in the dye industry, where it serves as a coupling agent for the production of azo dyes and other organic compounds. Its structure features a naphthalene ring with a hydroxyl group at the second position and a sulfonate group at the sixth position, which significantly influences its reactivity and solubility .

, including:

  • Formation of Azo Dyes: It reacts with diazonium salts to create azo compounds, which are widely used as dyes.
  • Esterification: The hydroxyl group can react with alcohols in acidic conditions to form esters, enhancing its utility in organic synthesis .
  • Condensation Reactions: The sulfonate group allows for various condensation reactions, leading to the formation of more complex organic structures.

Research indicates that sodium 6-hydroxynaphthalene-2-sulfonate exhibits antimicrobial properties, making it useful in microbiological applications. It can serve as a selective agent in agar plate screening tests to identify specific microorganisms based on their interaction with this compound . Additionally, its role as a precursor in synthesizing biologically active molecules highlights its importance in pharmaceutical research.

The synthesis of sodium 6-hydroxynaphthalene-2-sulfonate typically involves the sulfonation of 2-naphthol using concentrated sulfuric acid. The reaction can be summarized as follows:

C10H7OH+H2SO4C10H7SO3H+H2O\text{C}_{10}\text{H}_7\text{OH}+\text{H}_2\text{SO}_4\rightarrow \text{C}_{10}\text{H}_7\text{SO}_3\text{H}+\text{H}_2\text{O}

After forming the sulfonic acid, it is neutralized with sodium hydroxide to yield the sodium salt form . Alternative methods may include modifications involving other reagents or conditions tailored for specific applications.

Sodium 6-hydroxynaphthalene-2-sulfonate finds extensive applications across various fields:

  • Dye Manufacturing: It is crucial in synthesizing azo dyes and other colorants.
  • Biotechnology: Used as a selective agent in microbial assays and screening tests.
  • Material Science: Acts as a precursor for developing functional materials and catalysts .
  • Pharmaceuticals: Serves as an intermediate in synthesizing biologically active compounds.

Studies on the interactions of sodium 6-hydroxynaphthalene-2-sulfonate with various biological systems have shown promising results. Its ability to selectively inhibit certain microbial growth makes it valuable for screening assays. Additionally, its interactions with other aromatic compounds can lead to the formation of novel derivatives with enhanced properties .

Similar Compounds: Comparison

Several compounds share structural similarities with sodium 6-hydroxynaphthalene-2-sulfonate. Here are notable examples:

Compound NameStructure FeaturesUnique Aspects
2-NaphtholHydroxyl group at position 1Precursor for various sulfonic acids
Naphthalene-1-sulfonic acidSulfonic acid at position 1Less stable than its 2-isomer
Sodium naphthalene-1,5-disulfonateTwo sulfonic acid groupsUsed primarily in dye applications
Sodium naphthalenesulfonateSulfonic acid at position 1 or 2Versatile use in dye and pigment industries

Sodium 6-hydroxynaphthalene-2-sulfonate is unique due to its specific hydroxyl and sulfonate positioning, which enhances its reactivity and solubility compared to other naphthalenesulfonates. Its amphoteric nature allows it to participate in diverse

Physical Description

DryPowde

UNII

X05MYI02LR

Related CAS

93-01-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 92 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 92 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 90 of 92 companies with hazard statement code(s):;
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15883-56-4
135-76-2

Wikipedia

2-naphthol-6-sulfonic acid sodium

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
2-Naphthalenesulfonic acid, 6-hydroxy-, sodium salt (1:1): ACTIVE
2-Naphthalenesulfonic acid, 6-hydroxy-, sodium salt (1:?): INACTIVE

Dates

Last modified: 08-15-2023

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